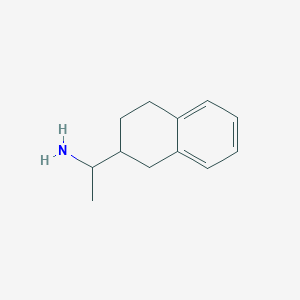![molecular formula C8H17Cl2N3O B13459365 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug design and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone or aldehyde to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its dihydrochloride salt form .
化学反応の分析
Types of Reactions
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved stability and efficacy.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用機序
The mechanism of action of 2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design for its unique properties.
Uniqueness
2-{1,6-Diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which provide distinct chemical and biological properties.
特性
分子式 |
C8H17Cl2N3O |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
2-(1,6-diazaspiro[3.3]heptan-1-yl)-N-methylacetamide;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-9-7(12)4-11-3-2-8(11)5-10-6-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H |
InChIキー |
GRABZERBQKYBLQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN1CCC12CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)




![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
